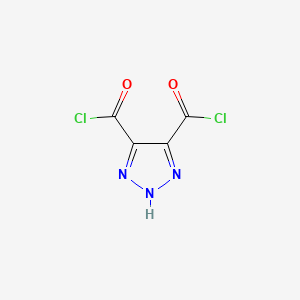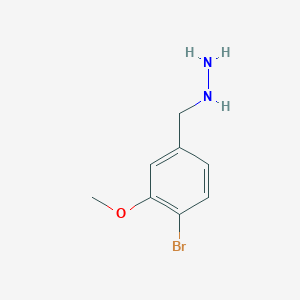
CEF19, Epstein-Barr Virus latent NA-3A (458-466)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is a single peptide epitope with the sequence YPLHEQHGM, representing residues 458-466 of the type 1 Epstein-Barr Virus nuclear antigen 3A protein (B95.8 strain) . This compound is significant in research due to its ability to affect cytotoxic T-lymphocyte recognition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is synthesized through custom peptide synthesis methods . The peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of CEF19, Epstein-Barr Virus latent NA-3A (458-466) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
CEF19, Epstein-Barr Virus latent NA-3A (458-466) primarily undergoes peptide bond formation reactions during its synthesis . It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The common reagents used in the synthesis of CEF19, Epstein-Barr Virus latent NA-3A (458-466) include:
Amino acid derivatives: Protected amino acids are used to prevent side reactions.
Coupling reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.
Deprotecting agents: Such as trifluoroacetic acid (TFA) to remove protecting groups.
Major Products Formed
The major product formed from the synthesis of CEF19, Epstein-Barr Virus latent NA-3A (458-466) is the peptide itself, with the sequence YPLHEQHGM .
Aplicaciones Científicas De Investigación
CEF19, Epstein-Barr Virus latent NA-3A (458-466) has several scientific research applications:
Immunology: It is used to study cytotoxic T-lymphocyte recognition and response.
Virology: It helps in understanding the immune response to Epstein-Barr Virus infections.
Vaccine Development: It is used in the development of vaccines targeting Epstein-Barr Virus.
Cancer Research: It is studied for its role in Epstein-Barr Virus-associated cancers.
Mecanismo De Acción
CEF19, Epstein-Barr Virus latent NA-3A (458-466) exerts its effects by significantly affecting cytotoxic T-lymphocyte recognition . The peptide epitope is presented on the surface of infected cells by major histocompatibility complex (MHC) molecules. This presentation allows cytotoxic T-lymphocytes to recognize and target the infected cells for destruction .
Comparación Con Compuestos Similares
Similar Compounds
CEF18, Epstein-Barr Virus latent NA-3A (457-465): Another peptide epitope from the same protein but with a slightly different sequence.
CEF20, Epstein-Barr Virus latent NA-3A (459-467): A peptide epitope with a different sequence but from the same protein.
Uniqueness
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is unique due to its specific sequence and its significant impact on cytotoxic T-lymphocyte recognition . This makes it a valuable tool in immunological research and vaccine development .
Propiedades
Fórmula molecular |
C49H70N14O14S |
|---|---|
Peso molecular |
1111.2 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H70N14O14S/c1-26(2)17-35(62-47(74)38-5-4-15-63(38)48(75)31(50)18-27-6-8-30(64)9-7-27)45(72)61-37(20-29-22-53-25-56-29)46(73)59-33(11-13-41(67)68)43(70)58-32(10-12-39(51)65)44(71)60-36(19-28-21-52-24-55-28)42(69)54-23-40(66)57-34(49(76)77)14-16-78-3/h6-9,21-22,24-26,31-38,64H,4-5,10-20,23,50H2,1-3H3,(H2,51,65)(H,52,55)(H,53,56)(H,54,69)(H,57,66)(H,58,70)(H,59,73)(H,60,71)(H,61,72)(H,62,74)(H,67,68)(H,76,77)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clave InChI |
VDQWSWOIUTWCOY-QSVFAHTRSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)



![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)

![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12433027.png)
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)
![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)

